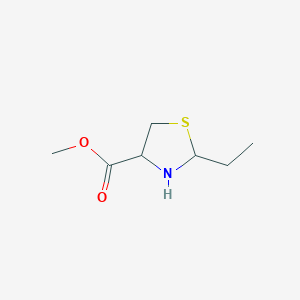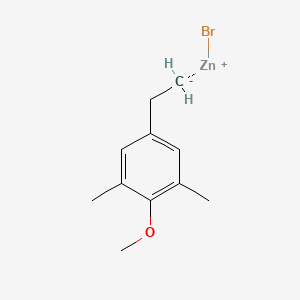
3,5-Dimethyl-4-methoxyphenethylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD09965864: , also known as 3,5-Dimethyl-4-methoxyphenethylzinc bromide, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethyl-4-methoxyphenethyl bromide+Zn→3,5-Dimethyl-4-methoxyphenethylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored and transported in specialized containers to maintain its stability.
化学反应分析
Types of Reactions: 3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals like palladium or copper, facilitating cross-coupling reactions.
Substitution Reactions: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.
Transmetalation: Often involves palladium or copper catalysts and is carried out under inert conditions.
Substitution Reactions: Requires electrophiles such as alkyl halides or acyl chlorides, with the reaction performed in anhydrous conditions.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Resulting from cross-coupling reactions.
Substituted Aromatics: From substitution reactions with electrophiles.
科学研究应用
3,5-Dimethyl-4-methoxyphenethylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials and polymers.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
作用机制
The mechanism by which 3,5-Dimethyl-4-methoxyphenethylzinc bromide exerts its effects involves the transfer of its organic group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The compound’s reactivity is attributed to the presence of the zinc-carbon bond, which is highly polarized and thus highly reactive towards electrophiles and other reactive species .
相似化合物的比较
- Phenethylzinc bromide
- 3,5-Dimethylphenethylzinc bromide
- 4-Methoxyphenethylzinc bromide
Comparison: 3,5-Dimethyl-4-methoxyphenethylzinc bromide is unique due to the presence of both methyl and methoxy groups on the aromatic ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable reagent in organic synthesis.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CYPKYDBYEYOGRG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
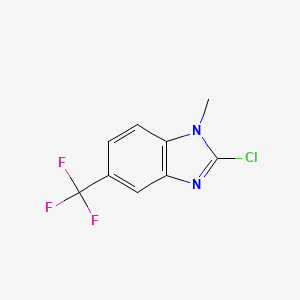

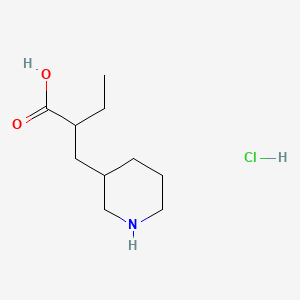
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
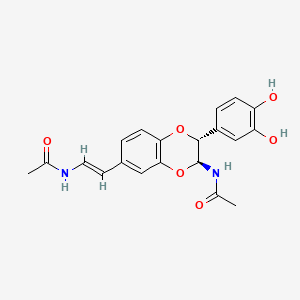

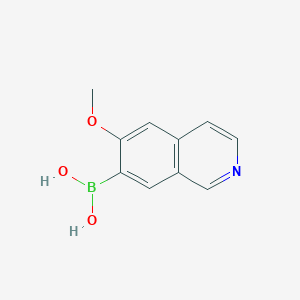
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4R,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13911690.png)
